molecular formula C10H19NO2 B141023 Methyl 2-butylpyrrolidine-1-carboxylate CAS No. 131119-51-2

Methyl 2-butylpyrrolidine-1-carboxylate

Cat. No.: B141023
CAS No.: 131119-51-2
M. Wt: 185.26 g/mol
InChI Key: SHBWRZNCIVTFQD-UHFFFAOYSA-N
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Description

Methyl 2-butylpyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound belonging to the class of methyl esters. Its structure comprises a pyrrolidine ring (a five-membered amine ring) substituted with a butyl group at the 2-position and a methyl ester group at the 1-position.

Properties

CAS No.

131119-51-2

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-butylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h9H,3-8H2,1-2H3

InChI Key

SHBWRZNCIVTFQD-UHFFFAOYSA-N

SMILES

CCCCC1CCCN1C(=O)OC

Canonical SMILES

CCCCC1CCCN1C(=O)OC

Synonyms

1-Pyrrolidinecarboxylic acid, 2-butyl-, methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The compound’s pyrrolidine backbone differentiates it from simpler methyl esters (e.g., methyl salicylate or sandaracopimaric acid methyl ester). Key structural analogs include:

  • Sandaracopimaric acid methyl ester : A diterpene methyl ester with a rigid tricyclic structure .
  • Z-Communic acid methyl ester : A labdane-type methyl ester with conjugated double bonds .
  • Methyl salicylate : A simple aromatic methyl ester with a hydroxyl group .

Key Structural Differences :

  • Alkyl chain length : The 2-butyl group enhances lipophilicity compared to shorter-chain analogs.

Physicochemical Properties

While explicit data for Methyl 2-butylpyrrolidine-1-carboxylate is unavailable, properties can be inferred from similar compounds (Table 1):

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
This compound* ~185 ~200–220 (est.) Organic solvents Pyrrolidine, methyl ester
Sandaracopimaric acid methyl ester ~318 >300 Low water solubility Diterpene, methyl ester
Methyl salicylate 152.15 222 Ethanol, ether Aromatic, hydroxyl, ester
Z-Communic acid methyl ester ~318 >250 Lipophilic Labdane, conjugated diene

*Estimated based on structural analogs.

Key Observations :

  • Polarity : The pyrrolidine ring increases polarity compared to purely hydrocarbon-based esters (e.g., sandaracopimaric acid methyl ester) but less than aromatic esters like methyl salicylate.
  • Volatility : Likely lower volatility than methyl salicylate due to higher molecular weight and branched structure .

Analytical Characterization

Gas chromatography (GC) and mass spectrometry (MS) are standard methods for methyl ester analysis. For example:

  • GC Retention Behavior : this compound would exhibit longer retention times than methyl salicylate due to higher molecular weight, similar to diterpene esters .
  • MS Fragmentation : The pyrrolidine ring may yield distinct fragmentation patterns (e.g., loss of COOCH₃ or butyl group) compared to terpene esters .

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